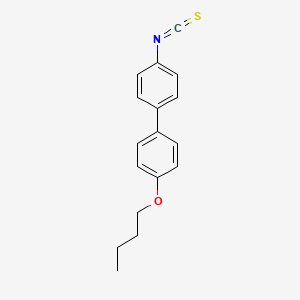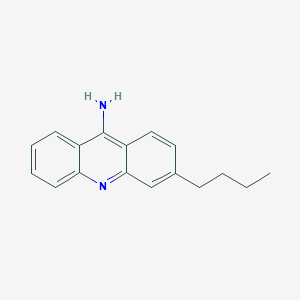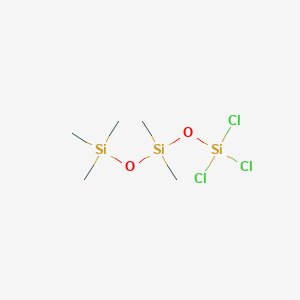
1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane is a chemical compound belonging to the class of organosilicon compounds. It is characterized by the presence of three silicon atoms connected by oxygen atoms, with three chlorine atoms attached to one of the silicon atoms and five methyl groups attached to the other silicon atoms. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: The methyl groups can be oxidized to form silanols or other oxygen-containing functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Hydrolysis: Water or aqueous solutions are used, and the reaction is often carried out at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted siloxanes with different functional groups.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are silanols or other oxygen-containing siloxanes.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon-containing compounds.
Biology: The compound is used in the development of silicon-based biomaterials and in the study of silicon’s role in biological systems.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane exerts its effects involves the interaction of its silicon atoms with other molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds. The methyl groups provide stability to the molecule and can undergo oxidation to form silanols. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1,1,1-Trichloroethane: A chloroalkane with similar chlorine substitution but lacks the silicon-oxygen backbone.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A similar trisiloxane compound with different substituents.
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Another trisiloxane compound with vinyl groups instead of chlorine.
Uniqueness: 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane is unique due to the presence of both chlorine and methyl groups attached to the silicon-oxygen backbone. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
trichloro-[dimethyl(trimethylsilyloxy)silyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15Cl3O2Si3/c1-11(2,3)9-12(4,5)10-13(6,7)8/h1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUDTXWGMPGJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Cl3O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569841 |
Source


|
| Record name | 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173727-69-0 |
Source


|
| Record name | 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

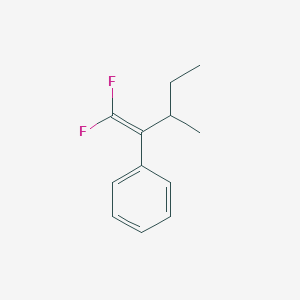
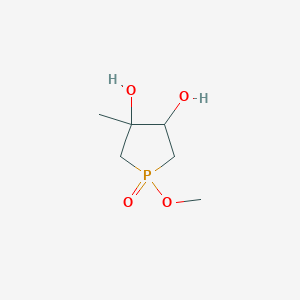
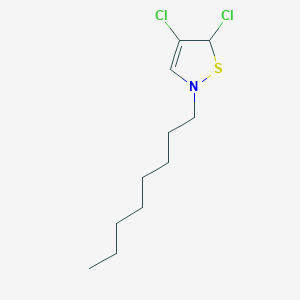
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
